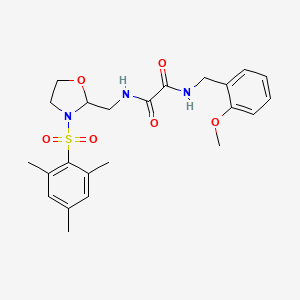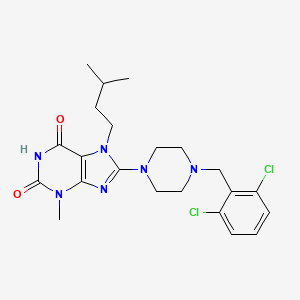
8-(4-(2,6-dichlorobenzyl)piperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(4-(2,6-dichlorobenzyl)piperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H28Cl2N6O2 and its molecular weight is 479.41. The purity is usually 95%.
BenchChem offers high-quality 8-(4-(2,6-dichlorobenzyl)piperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-(2,6-dichlorobenzyl)piperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardiovascular Research
Compounds with a structural basis in purine and piperazine have been synthesized and tested for their cardiovascular activities, including electrocardiographic, antiarrhythmic, and hypotensive activity. These studies have identified compounds with promising prophylactic antiarrhythmic activity and hypotensive effects, highlighting the potential of purine derivatives in developing new cardiovascular drugs (Chłoń-Rzepa et al., 2004).
Antimicrobial Applications
Research on purine linked piperazine derivatives has led to the discovery of potent inhibitors of Mycobacterium tuberculosis. These compounds disrupt the biosynthesis of peptidoglycan, demonstrating significant antimycobacterial activity. Such findings are crucial for developing new therapies against tuberculosis, showcasing the potential of purine derivatives in antimicrobial research (Konduri et al., 2020).
Neurological and Psychotropic Research
Derivatives of purine-2,6-dione have been explored for their affinity to serotonin and dopamine receptors, with certain compounds identified as potent ligands. This research opens avenues for designing new psychotropic drugs, particularly for treating conditions like depression and anxiety, by modulating serotonin and dopamine receptor activity (Żmudzki et al., 2015).
Photophysical Studies
Studies on naphthalimide derivatives with piperazine substituents have revealed interesting luminescent properties and photo-induced electron transfer (PET) processes. These findings have implications for developing fluorescent probes and materials science, indicating the utility of purine and piperazine derivatives in photophysical research (Gan et al., 2003).
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural characterization of purine and piperazine derivatives, contributing to the understanding of their chemical properties and potential applications in various fields, including medicinal chemistry and material science. This includes the development of methodologies for synthesizing complex molecules and analyzing their structural characteristics (Karczmarzyk et al., 1995).
properties
IUPAC Name |
8-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28Cl2N6O2/c1-14(2)7-8-30-18-19(27(3)22(32)26-20(18)31)25-21(30)29-11-9-28(10-12-29)13-15-16(23)5-4-6-17(15)24/h4-6,14H,7-13H2,1-3H3,(H,26,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRBKCCKDVOLLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1N3CCN(CC3)CC4=C(C=CC=C4Cl)Cl)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-(2,6-dichlorobenzyl)piperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




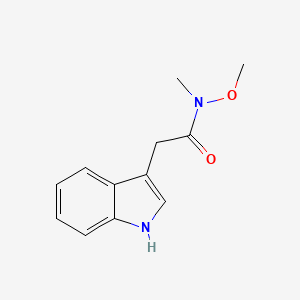

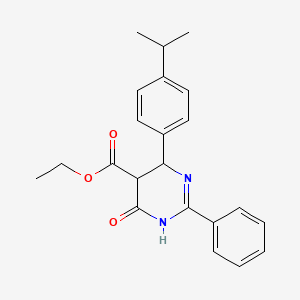
![4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2576046.png)
![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2576050.png)
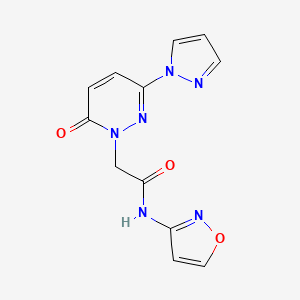
![Methyl 2-[[(Z)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2576053.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2576055.png)


